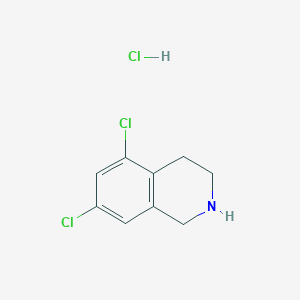

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic aromatic organic compound family, specifically classified within the tetrahydroisoquinoline subfamily. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being this compound. The base structure consists of a benzene ring fused to a partially saturated pyridine ring, creating the characteristic tetrahydroisoquinoline backbone. The chlorine substituents are positioned at the 5 and 7 positions of the aromatic ring system, while the hydrochloride designation indicates the presence of a protonated nitrogen atom associated with a chloride counterion.

Chemical databases record multiple synonyms for this compound, including 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride and various abbreviated forms. The Chemical Abstracts Service registry number 73075-47-5 provides unique identification for this specific salt form. The molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System: C1CNCC2=C1C(=CC(=C2)Cl)Cl.Cl, which clearly indicates the positioning of chlorine atoms and the presence of the hydrochloride salt. The International Chemical Identifier key OQLXYGUEFSFZIX-UHFFFAOYSA-N serves as another unique identifier for database searches and chemical registration purposes.

Historical Context in Tetrahydroisoquinoline Chemistry

The development of tetrahydroisoquinoline chemistry has its foundations in the late 19th century with the discovery of the Bischler-Napieralski reaction in 1893 by August Bischler and Bernard Napieralski. This seminal reaction provided the first reliable method for constructing the tetrahydroisoquinoline core through intramolecular electrophilic aromatic substitution, establishing the fundamental synthetic pathway that continues to influence modern approaches to these heterocyclic systems. The reaction mechanism involves cyclization of β-arylethylamides or β-arylethylcarbamates under acidic dehydrating conditions, typically using phosphoryl chloride as the dehydrating agent.

Historical research on tetrahydroisoquinolines gained significant momentum in the 1960s, particularly in relation to studies of alcoholism and neuropharmacology. Computer database searches reveal that research trends in this field have experienced cyclical patterns of interest, with both historical and current investigations showing periods of intensive study followed by relative dormancy. The tetrahydroisoquinoline skeleton became recognized as a conformationally restrained analogue of β-phenethylamine and amphetamine, leading to extensive pharmacological investigations. However, unlike amphetamine, tetrahydroisoquinoline compounds generally fail to substitute for dextroamphetamine in rodent drug discrimination tests, suggesting distinct pharmacological profiles.

The introduction of halogenated derivatives, including the 5,7-dichloro variant, represents a more recent development in tetrahydroisoquinoline chemistry. These modifications emerged from systematic structure-activity relationship studies aimed at understanding the impact of electron-withdrawing substituents on biological activity and chemical reactivity. The strategic placement of chlorine atoms at positions 5 and 7 creates unique electronic environments that influence both the basicity of the nitrogen atom and the overall molecular conformation. Recent patent literature indicates continued interest in synthesizing these halogenated derivatives, with multiple synthetic approaches being developed and refined for industrial applications.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds represent one of the most diverse and important classes of organic molecules in chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. The significance of this compound within this broader context stems from its role as both a synthetic intermediate and a model compound for understanding structure-activity relationships in nitrogen-containing heterocycles. Research indicates that over 90% of newly approved drugs contain heterocyclic structures, underscoring the crucial importance of compounds like the dichloro-tetrahydroisoquinoline derivative in medicinal chemistry applications.

The presence of heteroatoms, particularly nitrogen, within cyclic ring structures imparts unique electronic properties that distinguish these compounds from their carbocyclic analogues. In the case of this compound, the nitrogen atom serves as both a basic site for protonation and a coordination center for potential metal complexation. The electron-withdrawing effects of the chlorine substituents significantly modulate the basicity of the nitrogen center, creating opportunities for fine-tuning biological activity and chemical reactivity.

Recent advances in heterocyclic chemistry have emphasized the importance of understanding aromatic heterocycles and their relationship to aromaticity. The tetrahydroisoquinoline system represents a partially saturated heterocycle that can be readily converted to the fully aromatic isoquinoline through oxidation reactions. This structural flexibility provides synthetic chemists with multiple options for further functionalization and derivatization. The chlorine substituents in the 5,7-dichloro derivative serve as versatile functional handles for cross-coupling reactions, nucleophilic substitution, and other synthetic transformations.

Contemporary research has demonstrated the utility of this compound as a key intermediate in the synthesis of lifitegrast, highlighting its practical significance in pharmaceutical manufacturing. The development of efficient synthetic routes to this compound has become an active area of process chemistry research, with multiple groups reporting improved methodologies for large-scale production. These synthetic developments have contributed to broader understanding of heterocyclic chemistry principles and have influenced approaches to related nitrogen-containing ring systems.

Position in the Broader Family of Isoquinoline Derivatives

The isoquinoline family represents a vast collection of natural and synthetic compounds characterized by the benzopyridine core structure, which consists of a benzene ring fused to a pyridine ring. Isoquinoline itself serves as the aromatic parent compound for this extensive family, which includes thousands of naturally occurring plant alkaloids and numerous synthetic derivatives. The relationship between isoquinoline and quinoline as structural isomers demonstrates the importance of regiochemistry in determining the properties and reactivity patterns of these heterocyclic systems.

This compound occupies a specific niche within this family as a halogenated, partially saturated derivative. The tetrahydroisoquinoline framework results from the selective reduction of the pyridine ring within the isoquinoline system, creating a secondary amine functionality while maintaining the aromatic character of the benzene ring. This structural modification significantly alters the chemical and biological properties compared to the fully aromatic isoquinoline parent compound.

Recent comprehensive reviews of tetrahydroisoquinoline alkaloids have highlighted the remarkable structural diversity achievable within this chemical family. The tetrahydroisoquinoline natural products constitute one of the largest families of alkaloids, exhibiting a wide range of biological activities and structural complexity. Simple tetrahydroisoquinoline derivatives serve as building blocks for more complex structures, including bis-tetrahydroisoquinoline natural products that demonstrate significant medicinal importance. The synthetic chemistry of these compounds has been thoroughly investigated due to their intricate structural features and high therapeutic potential.

The position of the dichloro derivative within the broader isoquinoline family reflects the ongoing evolution of synthetic methodologies and structure-activity relationship studies. Modern synthetic approaches to tetrahydroisoquinoline derivatives have benefited from advances in cross-coupling chemistry, asymmetric catalysis, and process optimization. The development of practical synthetic routes to this compound exemplifies these advances, with recent publications describing high-yielding processes suitable for kilogram-scale production. These synthetic developments have established this compound as an important synthetic building block and have contributed to its recognition within the pharmaceutical chemistry community.

Properties

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLXYGUEFSFZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503769 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73075-47-5 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The

Biological Activity

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

DCTHIQ demonstrates notable interactions with various enzymes and proteins, influencing several biochemical pathways. Key properties include:

- Enzyme Interactions : DCTHIQ has been shown to interact with phenylethanolamine N-methyltransferase, an enzyme crucial for catecholamine biosynthesis. Additionally, it interacts with cytochrome P450 enzymes, which are vital for drug metabolism.

- Cellular Effects : The compound affects cell signaling pathways and gene expression. For instance, it modulates the activity of transcription factors and signaling molecules, leading to altered cellular metabolism and function .

The mechanisms through which DCTHIQ exerts its biological effects involve several pathways:

- Binding to Biomolecules : DCTHIQ can bind to specific enzymes and receptors, leading to either inhibition or activation of their functions. This binding typically occurs at active sites on the target proteins.

- Neurotransmitter Modulation : Its structural similarity to other isoquinoline derivatives suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This aspect is crucial for exploring its neuroprotective effects.

Biological Activities

DCTHIQ exhibits a range of biological activities that make it a candidate for therapeutic development:

- Neuroprotective Effects : Preliminary studies indicate that DCTHIQ may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders.

- Anti-inflammatory Activity : Research suggests that DCTHIQ could have anti-inflammatory effects, making it relevant for conditions characterized by neuroinflammation.

- Antimicrobial Properties : Similar compounds have shown antibacterial activity against various pathogens. While specific data on DCTHIQ is limited, its analogs suggest a potential for antimicrobial efficacy .

Research Findings and Case Studies

Several studies highlight the biological potential of DCTHIQ and its analogs:

-

Study on Enzyme Inhibition :

- A study demonstrated that DCTHIQ inhibits phenylethanolamine N-methyltransferase effectively, suggesting its role in modulating catecholamine levels.

-

Neuroprotective Research :

- In vitro studies indicated that DCTHIQ protects neuronal cells from oxidative stress-induced damage. The compound's ability to modulate signaling pathways related to cell survival was noted as a significant finding.

- Comparative Analysis with Analog Compounds :

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Drug Development:

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a precursor in the synthesis of bioactive compounds. It has been explored for its potential as an orexin receptor antagonist, which could have therapeutic implications in sleep disorders and obesity management.

Antimicrobial Activity:

Research indicates that derivatives of this compound exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. Studies have shown minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL for various derivatives.

Biochemical Research

Enzyme Interaction:

The compound interacts with phenylethanolamine N-methyltransferase, influencing catecholamine biosynthesis. This interaction highlights its potential role in neuropharmacology and its effects on neurotransmitter modulation .

Cytotoxicity Studies:

In vitro studies have demonstrated selective cytotoxic effects on cancer cell lines. Compounds derived from this compound have shown promise as anticancer agents due to their ability to induce apoptosis selectively in malignant cells while sparing normal cells.

Comparative Analysis of Biological Activities

| Compound Name | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 25-100 | Effective against Gram-positive bacteria |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Dopamine Receptor Affinity | Varies | Higher affinity observed with specific modifications |

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several derivatives of this compound against multiple bacterial strains. Notably, one derivative exhibited synergistic effects when combined with cefuroxime.

Case Study 2: Neuropharmacological Evaluation

Research on its role as an orexin receptor antagonist indicated that it could inhibit orexin-A binding in vitro. This inhibition was linked to reduced food intake in animal models, suggesting potential applications in weight management therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydroisoquinoline derivatives exhibit diverse pharmacological profiles depending on substituent positions and functional groups. Below is a detailed comparison of 5,7-dichloro-THIQ hydrochloride with structurally and functionally related analogs:

Structural and Functional Group Variations

Pharmacokinetic Properties

Key Research Findings

- Positional Isomerism : Chloro substitution at 5,7 vs. 6,7 or 7,8 significantly alters enzyme affinity and metabolic fate. For example, 7,8-dichloro-THIQ inhibits MAO, while 6,7-dimethoxy-THIQ is inert toward MAO but active in neurotransmitter synthesis .

- Therapeutic Potential: The 1-(4’-dimethylaminophenyl)-6,7-dimethoxy analog demonstrates clinical promise as a non-opioid analgesic, whereas 5,7-dichloro-THIQ remains exploratory .

- Structural Rigidity : Conformationally rigid analogs (e.g., SK&F 64139) exhibit superior enzyme substrate activity compared to flexible amines like benzylamine .

Q & A

Q. What are the recommended analytical methods for characterizing 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Characterization should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity, including chlorine substitution patterns and tetrahydroisoquinoline backbone connectivity .

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns to verify purity and detect potential synthetic byproducts .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and monitor degradation products under standardized conditions (e.g., C18 column, acetonitrile/water mobile phase) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Cl stretches at ~550–600 cm) .

Q. How can researchers ensure the stability of this compound during storage?

Stability is contingent on storage conditions:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to minimize thermal degradation and photolytic cleavage of the C-Cl bond .

- Humidity Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the hydrochloride salt .

- Regular Monitoring : Conduct periodic HPLC analysis to assess purity and detect degradation products (e.g., dechlorinated derivatives) .

Q. What synthetic routes are available for preparing this compound?

A common approach involves:

Bischler-Napieralski Reaction : Cyclize substituted phenethylamine precursors to form the tetrahydroisoquinoline core.

Chlorination : Introduce chlorine atoms at positions 5 and 7 using chlorinating agents (e.g., SOCl) under controlled conditions.

Salt Formation : React the free base with hydrochloric acid to yield the hydrochloride salt .

Note: Optimize reaction stoichiometry and temperature to minimize side products (e.g., over-chlorination).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR or MS data may arise from:

- Solvent Effects : Ensure deuterated solvents (e.g., DMSO-d) are free of protonated impurities that could obscure signals .

- Tautomerism : Investigate potential keto-enol tautomerism or conformational isomers using variable-temperature NMR .

- Crystallographic Validation : Compare experimental data with X-ray crystallography results to confirm molecular geometry .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC values and assess toxicity thresholds.

- Positive/Negative Controls : Include reference compounds (e.g., non-chlorinated tetrahydroisoquinolines) to isolate the role of chlorine substituents .

- Replication : Perform triplicate experiments to account for batch-to-batch variability in synthetic yield or purity .

Q. How can researchers address challenges in synthesizing high-purity this compound?

- Purification : Use preparative HPLC with a gradient elution (e.g., 0.1% TFA in acetonitrile/water) to isolate the target compound from chlorinated byproducts .

- Quality Control : Implement in-process analytical checks (e.g., thin-layer chromatography) to monitor reaction progression .

- Scale-Up Optimization : Adjust stirring rate and cooling efficiency to maintain consistency in exothermic reactions (e.g., chlorination steps) .

Q. What methodologies are suitable for analyzing degradation products of this compound under physiological conditions?

- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–60°C) and analyze products via LC-MS/MS .

- Metabolite Identification : Use hepatic microsome assays to simulate metabolic pathways (e.g., cytochrome P450-mediated oxidation) and identify bioactive metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.